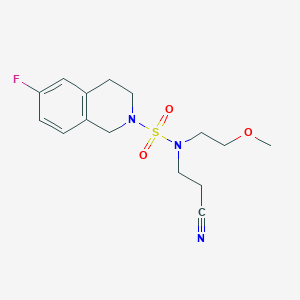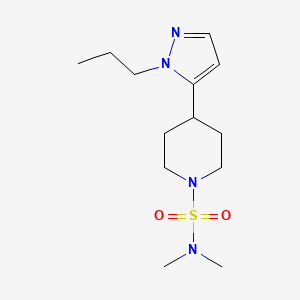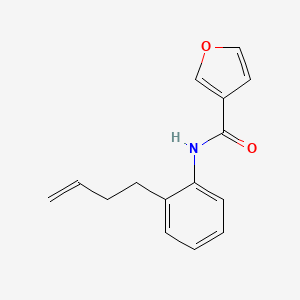![molecular formula C15H16N4S B6626452 6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile](/img/structure/B6626452.png)
6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile can inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. The compound has also been found to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile in laboratory experiments include its potential as a drug candidate, its ability to inhibit various enzymes and signaling pathways, and its diverse range of biochemical and physiological effects. However, the limitations of using this compound include its limited availability and high cost, as well as the need for further investigation into its mechanism of action.
Direcciones Futuras
There are several future directions for the investigation of 6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Investigation of the compound's potential as a drug candidate for the treatment of cancer, inflammation, and microbial infections.
3. Development of more efficient and cost-effective synthesis methods for the compound.
4. Investigation of the compound's potential as an antioxidant agent for the treatment of oxidative stress-related diseases.
5. Investigation of the compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
6. Investigation of the compound's potential as a cardiovascular protective agent for the treatment of cardiovascular diseases.
Conclusion:
6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile is a promising compound with potential applications in drug development. Its diverse range of biochemical and physiological effects makes it a candidate for further investigation in various fields of scientific research. However, further studies are needed to fully understand the compound's mechanism of action and to investigate its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile involves the reaction of 2-mercaptoethylamine with 2-bromoethylbenzene, followed by the reaction of the resulting product with 3-cyanopyridazine. The reaction yields the desired compound, which can be purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
The potential applications of 6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile in scientific research are vast. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
6-[2-[benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-19(12-13-5-3-2-4-6-13)9-10-20-15-8-7-14(11-16)17-18-15/h2-8H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJSQFKUQHKXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCSC1=NN=C(C=C1)C#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6626370.png)
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6626388.png)
![N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide](/img/structure/B6626391.png)
![5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B6626393.png)
![2-[(Z)-1-(1-tert-butyltriazol-4-yl)-3-phenylprop-1-en-2-yl]-1H-pyrimidin-6-one](/img/structure/B6626407.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)sulfonyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6626412.png)



![3-cyano-N-[(3-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B6626432.png)



![N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide](/img/structure/B6626455.png)